molecular formula C9H6BrNOS B1272949 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone CAS No. 54223-20-0

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Cat. No.: B1272949
CAS No.: 54223-20-0
M. Wt: 256.12 g/mol
InChI Key: AYWGYNKWZWBMSV-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a bromine atom and an ethanone group attached to the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Biochemical Analysis

Biochemical Properties

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The compound binds to the active site of these enzymes, inhibiting their activity and leading to an accumulation of acetylcholine in the synaptic cleft. This interaction is significant for its potential use in treating neurodegenerative diseases .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by inhibiting acetylcholinesterase, leading to enhanced cholinergic transmission. This can result in improved cognitive function and memory. Additionally, the compound has been observed to modulate gene expression related to neuroprotection and cellular metabolism, further highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, forming a covalent bond with the serine residue in the enzyme’s catalytic triad. This inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. Additionally, the compound may interact with other proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase, leading to sustained increases in acetylcholine levels. Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to improved cognitive function without significant adverse effects. At higher doses, the compound may exhibit toxicity, including symptoms such as muscle weakness and respiratory distress. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of the compound, followed by conjugation reactions with glutathione or glucuronic acid. These metabolic processes facilitate the excretion of the compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters such as P-glycoprotein may be involved in the efflux of the compound from cells, influencing its localization and accumulation. Additionally, binding proteins in the plasma can facilitate the distribution of the compound to different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Post-translational modifications, such as phosphorylation, may influence the targeting of the compound to specific cellular compartments. Additionally, the compound may be sequestered in organelles such as lysosomes or mitochondria, affecting its overall bioactivity .

Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone typically involves the bromination of 2-acetylbenzothiazole. One common method includes the reaction of 2-acetylbenzothiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by functional group modifications. These methods may utilize various catalysts and reagents to optimize yield and purity .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions using solvents like ethanol or dimethylformamide (DMF).

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield benzothiazole-based amides, while oxidation reactions can produce benzothiazole carboxylic acids .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and ethanone group allows for unique substitution and oxidation reactions, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWGYNKWZWBMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379928
Record name 1-(1,3-Benzothiazol-2-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54223-20-0
Record name 1-(1,3-Benzothiazol-2-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-benzothiazol-2-yl)-2-bromoethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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